molecular formula C9H19N3O B15096155 2-(1,4-Diazepan-1-YL)-N-ethylacetamide CAS No. 87055-38-7

2-(1,4-Diazepan-1-YL)-N-ethylacetamide

Cat. No.: B15096155
CAS No.: 87055-38-7
M. Wt: 185.27 g/mol
InChI Key: DAGWFEQLRDKANN-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-YL)-N-ethylacetamide is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-YL)-N-ethylacetamide typically involves the formation of the diazepane ring followed by the introduction of the N-ethylacetamide group. One common method is the reductive amination of a suitable precursor, such as an aminoketone, using imine reductases. This method allows for the production of chiral diazepanes with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using biocatalysts or chemical catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-YL)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepane ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepanes.

Scientific Research Applications

2-(1,4-Diazepan-1-YL)-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-YL)-N-ethylacetamide is unique due to its specific structure and the presence of the N-ethylacetamide group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(1,4-Diazepan-1-YL)-N-ethylacetamide is a compound with significant biological activity due to its unique structural properties, particularly the diazepane ring. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and applications in scientific research.

  • Molecular Formula : C₉H₂₁Cl₂N₃O
  • Molecular Weight : 258.19 g/mol
  • Structure : The compound features a diazepane ring, which enhances its interaction with various biological targets.

The biological activity of this compound primarily involves its role as a modulator of enzyme activity and receptor interactions.

Target Interactions

  • Rho-associated coiled-coil containing protein kinase (ROCK) : This compound acts as a ROCK inhibitor, influencing smooth muscle contractions and various biochemical pathways related to cellular functions.

Biochemical Pathways

The inhibition of ROCK is crucial in regulating:

  • Smooth muscle contraction
  • Cellular signaling pathways
  • Gene expression

These interactions can lead to significant effects on cellular metabolism and function, making the compound a candidate for therapeutic applications in conditions such as ocular hypertension and glaucoma.

Biological Activity

Research indicates that this compound has notable biological activities, including:

  • Enzyme Inhibition : It interacts with various enzymes, affecting their functionality and potentially leading to therapeutic effects in drug development.
  • Receptor Binding : Its ability to bind specific receptors makes it valuable for understanding biochemical pathways .

Applications in Research

This compound has several applications in scientific research:

  • Proteomics : Used in the preparation of samples and development of techniques for protein analysis.
  • Synthetic Chemistry : Acts as a building block for synthesizing more complex molecules.
  • Pharmacology : Investigated for its potential therapeutic applications in neurological disorders and other diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
ProteomicsDemonstrated utility in protein analysis techniques.
ROCK InhibitionShowed significant effects on smooth muscle contraction regulation.
Enzyme InteractionIndicated potential as an enzyme inhibitor with therapeutic applications.

Properties

CAS No.

87055-38-7

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)8-12-6-3-4-10-5-7-12/h10H,2-8H2,1H3,(H,11,13)

InChI Key

DAGWFEQLRDKANN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCCNCC1

Origin of Product

United States

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